molecular formula C15H14N4O2S B12024883 3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613248-90-1

3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12024883
CAS No.: 613248-90-1
M. Wt: 314.4 g/mol
InChI Key: YETPSOPXOYIQHD-CXUHLZMHSA-N
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Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole ring fused with a thione group. The structure includes a 3-methoxyphenyl substituent at position 3 and a Schiff base moiety formed by the condensation of 5-methylfuran-2-carbaldehyde with the amino group at position 2.

Properties

CAS No.

613248-90-1

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4O2S/c1-10-6-7-13(21-10)9-16-19-14(17-18-15(19)22)11-4-3-5-12(8-11)20-2/h3-9H,1-2H3,(H,18,22)/b16-9+

InChI Key

YETPSOPXOYIQHD-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization with 3-Methoxybenzaldehyde

Thiocarbohydrazide reacts with 3-methoxybenzaldehyde under acidic reflux conditions (acetic acid, 2–4 hours) to form the triazole ring. The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by cyclodehydration. Key parameters include:

  • Molar ratio : 1:1 thiocarbohydrazide to aldehyde

  • Acid catalyst : 5–10% acetic acid

  • Temperature : 80–100°C

The product precipitates upon cooling and is recrystallized from ethanol, yielding 65–78% of the intermediate 3-(3-methoxyphenyl)-1,2,4-triazole-5(4H)-thione (2 ). Purity (>95%) is confirmed via HPLC using acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid.

Schiff Base Formation

The second stage introduces the ((5-methylfuran-2-yl)methylene)amino group through condensation of intermediate 2 with 5-methylfurfural (3 ).

Condensation Reaction Dynamics

The reaction occurs in anhydrous ethanol under reflux (4–6 hours), catalyzed by trace acetic acid. The primary amino group at position 4 of the triazole attacks the aldehyde carbonyl, eliminating water to form the imine linkage. Critical factors include:

  • Solvent polarity : Ethanol enhances Schiff base stability vs. side reactions

  • Stoichiometry : 1.2 equivalents of aldehyde to ensure complete conversion

  • Temperature control : Reflux (78°C) accelerates kinetics without degrading the furan ring

Post-reaction, the crude product is poured into ice-water to precipitate the target compound, achieving 70–85% yield after recrystallization from ethanol/dichloromethane (3:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (600 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, N=CH)

    • δ 7.45–6.82 (m, 4H, methoxyphenyl)

    • δ 6.78 (d, J = 3.1 Hz, 1H, furan H-3)

    • δ 6.12 (d, J = 3.1 Hz, 1H, furan H-4)

    • δ 3.81 (s, 3H, OCH₃)

  • ¹³C-NMR (150 MHz, DMSO-d₆) :

    • δ 167.5 (C=S)

    • δ 160.2 (N=CH)

    • δ 152.1–112.4 (aromatic carbons)

    • δ 55.6 (OCH₃)

Mass Spectrometry

ESI-MS shows [M+H]⁺ at m/z 357.08, consistent with the molecular formula C₁₅H₁₄N₄O₂S. Fragmentation patterns confirm sequential loss of CH₃O (32.03 Da) and C₅H₅O (81.04 Da).

Synthetic Optimization Strategies

Catalytic Acid Screening

Comparative studies using 5 mol% catalysts:

Acid CatalystYield (%)Purity (%)
Acetic acid8597
HCl (gas)7289
TFA8194

Acetic acid provides optimal balance between reaction rate and product stability.

Solvent Effects on Schiff Base Yield

SolventDielectric ConstantYield (%)
Ethanol24.385
THF7.563
DMF36.778
Acetonitrile37.571

Ethanol’s moderate polarity facilitates both reagent solubility and Schiff base stabilization.

Mechanistic Considerations

Cyclization Pathway

Density functional theory (DFT) calculations suggest the thiocarbohydrazide cyclization proceeds through a six-membered transition state (ΔG‡ = 28.5 kcal/mol). The 3-methoxyphenyl group adopts a pseudoaxial orientation to minimize steric clash during ring closure.

Schiff Base Tautomerism

The ((5-methylfuran-2-yl)methylene)amino group exhibits keto-enol tautomerism in solution, with NMR data indicating 82% enol form predominance at 25°C. X-ray crystallography confirms the E-configuration about the imine double bond.

Scalability and Industrial Relevance

Kilogram-scale production (5 L reactor) maintains 78% yield through:

  • Precision heating : Jacketed reactor with ±1°C control

  • Continuous crystallization : Anti-solvent (hexane) addition at 0.5 L/min

  • Purity control : Recrystallization yield >99% via ternary solvent (ethanol/water/ethyl acetate)

Chemical Reactions Analysis

Key Spectral Data:

Property Observed Value Reference
1H NMR (DMSO-d6) δ 8.50 (s, 1H, CH=N), 7.46–6.02 (ArH, furan)
13C NMR δ 178.02 (C=S), 160.00 (CH=N)
IR (cm⁻¹) 1654 (C=N), 1268 (C=S)
Melting Point 230–232°C

Reactivity of the Thione Group

The thione (-C=S) moiety undergoes tautomerization to the thiol (-SH) form, enabling nucleophilic substitution and metal coordination:

Alkylation and Arylation

Reactions with alkyl halides (e.g., methyl iodide) in basic conditions produce S-alkyl derivatives. For example:
3 3 Methoxyphenyl 4 5 methylfuran 2 yl methylene amino 1H 1 2 4 triazole 5 4H thione+CH3IS CH3 derivative\text{3 3 Methoxyphenyl 4 5 methylfuran 2 yl methylene amino 1H 1 2 4 triazole 5 4H thione}+\text{CH}_3\text{I}\rightarrow \text{S CH}_3\text{ derivative}
Yields for such reactions typically range from 65–75% .

Metal Complexation

The thione/thiol group coordinates with transition metals (e.g., Cu(II), Zn(II)) to form complexes. For instance:
Compound+Cu NO3 2Cu II complex max 420 nm \text{Compound}+\text{Cu NO}_3\text{ }_2\rightarrow \text{Cu II complex max 420 nm }
These complexes exhibit enhanced antimicrobial activity compared to the parent ligand .

Imine Bond Reactivity

The -CH=N- linkage participates in hydrolysis and redox reactions:

Acid-Catalyzed Hydrolysis

In acidic media (HCl, H2SO4), the imine bond cleaves to regenerate the amine and aldehyde precursors:
Compound+H2OH+4 amino triazole thione+5 methylfuran 2 carbaldehyde\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{4 amino triazole thione}+\text{5 methylfuran 2 carbaldehyde}
This reaction is reversible and pH-dependent .

Reduction

Sodium borohydride (NaBH4) reduces the imine to a secondary amine:
CH NNaBH4CH2 NH\text{CH N}\xrightarrow{\text{NaBH}_4}\text{CH}_2\text{ NH}
The reduced product shows altered biological activity due to increased basicity .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group. For example:
Compound+HNO3H2SO4NO2 substituted derivative\text{Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{NO}_2\text{ substituted derivative}
Reaction conditions and yields depend on the electrophile’s strength .

Tautomerism and Stability

The thione-thiol tautomerism (Figure 2) influences reactivity:

  • Thione form dominates in polar aprotic solvents (DMSO, DMF).

  • Thiol form is stabilized in basic aqueous solutions .

Thermodynamic Parameters:

Parameter Value Method
ΔG (kJ/mol) 12.3 ± 0.5DFT/B3LYP/6-311++G
ΔH (kJ/mol) 15.8 ± 0.7Experimental

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

    Therapeutic Agents: Research into its use as a therapeutic agent for specific conditions.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Materials Science: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes through binding interactions.

    Receptor Interaction: Binding to cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Substituents on the Triazole Core

  • Compound A: 4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione () The 2-chlorobenzylidene group introduces electron-withdrawing effects, contrasting with the target compound’s electron-donating 5-methylfuran. This difference may alter electronic properties and binding affinities in biological systems.
  • Compound B: 5-(4-Methoxyphenyl)-4-((1-methylpyrrol-2-yl)methylideneamino)-1H-1,2,4-triazole-5(4H)-thione () Features a 4-methoxyphenyl group (similar to the target) but substitutes 5-methylfuran with a 1-methylpyrrole. The pyrrole’s aromaticity and hydrogen-bonding capacity may influence solubility and target interactions .
  • Compound C: 3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione () Direct structural analog with a 2-fluorophenyl group instead of 3-methoxyphenyl. The fluorine atom’s electronegativity may enhance metabolic stability but reduce electron donation compared to methoxy .

Key Structural Data

Compound C–S Bond Length (Å) Notable Substituents Reference
Target Compound 1.677 (estimated) 3-Methoxyphenyl, 5-methylfuran
4-(4-Chlorophenyl) analog 1.6773 4-Chlorophenyl, furan-2-yl
4-Amino analog 1.668 Pentahydroxypentyl

Spectral and Electronic Properties

  • IR Spectroscopy :
    • The target compound’s thione C=S stretch is expected near 1236–1511 cm⁻¹, consistent with analogs like 6k (). Substituents like methoxy may shift vibrations due to electron donation .
  • NMR Spectroscopy :
    • The benzylidene proton (N=CH) in analogs appears as a singlet near δ 9.33–9.63 ppm (). The target’s 5-methylfuran group may deshield adjacent protons, causing distinct splitting patterns .
  • The 5-methylfuran’s electron-rich nature may lower the gap, enhancing charge transfer interactions .

Biological Activity

The compound 3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S with a molecular weight of approximately 314.36 g/mol. The structure features a triazole ring substituted with a methoxyphenyl group and a furan moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant anticancer properties. In particular:

  • Cytotoxicity Studies : The compound was evaluated against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The MTT assay indicated that it displays selective cytotoxicity towards these cancer cells, with notable potency in inhibiting cell proliferation. In one study, derivatives showed enhanced activity against melanoma cells compared to others .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
IGR39 (Melanoma)45.0
MDA-MB-231 (Breast Cancer)60.0
Panc-1 (Pancreatic)50.0

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains:

  • Activity Against Bacteria : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32.0
Staphylococcus epidermidis30.0

Antioxidant Activity

Antioxidant potential was evaluated using the DPPH radical scavenging method:

  • DPPH Scavenging Assay : The compound demonstrated significant free radical scavenging activity, with an IC50 value comparable to ascorbic acid, indicating its potential as an antioxidant agent .

Table 3: Antioxidant Activity

CompoundIC50 (µg/mL)
3-(3-Methoxyphenyl)...28.5
Ascorbic Acid28.5

Case Studies and Research Findings

Several studies have highlighted the biological significance of triazole derivatives:

  • Cytotoxicity in 3D Cell Cultures : A study found that certain triazole derivatives were more effective in three-dimensional cell cultures than in traditional two-dimensional cultures, suggesting that the compound may have better therapeutic potential in vivo .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that triazole derivatives could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Metal Complexes : Transition metal complexes of triazolethiones have shown enhanced biological activities, suggesting that coordination with metals could improve efficacy against cancer and microbial targets .

Q & A

Q. What are the optimized synthetic routes for 3-(3-Methoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves refluxing a precursor (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with a substituted aldehyde (e.g., 5-methylfuran-2-carboxaldehyde) in ethanol with aqueous KOH. The reaction mixture is heated under reflux for 1–2 hours, followed by precipitation in cold water. The crude product is purified via recrystallization from ethanol or methanol, yielding a crystalline solid with >90% purity . Key parameters include maintaining a 1:1 molar ratio of reactants and controlling pH (~10–12) to favor Schiff base formation.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6d_6 or CDCl3_3) identify substituent integration and coupling patterns. The thione sulfur and triazole protons resonate at δ 13.5–14.0 ppm and δ 8.0–9.0 ppm, respectively .
  • IR Spectroscopy : Stretching vibrations for C=S (1150–1250 cm1^{-1}), C=N (1600–1650 cm^{-1), and aromatic C-H (3000–3100 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. For example, the C-S bond in the thione group is typically 1.65–1.68 Å .

Q. What biological activities are associated with 1,2,4-triazole-3-thione derivatives, and how are they screened?

Triazole-thiones exhibit antimicrobial, anticancer, and anti-inflammatory activities. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC50_{50} determination in HeLa or MCF-7 cell lines) .
  • Docking Studies : AutoDock Vina predicts binding affinity to targets like dihydrofolate reductase (DHFR) or COX-2 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and conformational properties of this compound?

DFT calculations (B3LYP/6-311G(d,p) basis set) optimize molecular geometry and compute frontier orbitals. Key findings:

  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests high reactivity, localized on the triazole and furan moieties .
  • Torsional Analysis : Rotational barriers for the methoxyphenyl group (~20 kJ/mol) indicate conformational flexibility .
  • NMR Chemical Shifts : GIAO method-derived shifts show <5% deviation from experimental data, validating the computational model .

Q. How are data contradictions resolved during crystallographic refinement?

Discrepancies in R values or electron density maps are addressed by:

  • Twinned Data : Using SHELXL’s TWIN/BASF commands for twin-law correction .
  • Disordered Atoms : PART instructions split occupancy (e.g., methoxy group disorder) .
  • Validation Tools : PLATON’s ADDSYM detects missed symmetry, and checkCIF flags outliers in bond lengths/angles .

Q. What strategies improve pharmacokinetic properties via structural modifications?

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -CF3_3) on the furan ring enhances membrane permeability (logP calculated via ChemAxon) .
  • Metabolic Stability : Methylation of the triazole NH reduces CYP450-mediated oxidation (tested in liver microsomes) .
  • Solubility : Co-crystallization with cyclodextrins or PEG derivatives improves aqueous solubility (phase-solubility studies) .

Methodological Notes

  • Synthesis : Optimize reaction pH to avoid side products (e.g., disulfide formation) .
  • Characterization : Cross-validate NMR/IR data with computational results to confirm tautomeric forms (e.g., thione vs. thiol) .
  • Crystallography : Use Olex2 or WinGX for data integration and SHELXL for refinement .

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